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Cat. No.: B085545 Get Quote

An In-depth Examination of a Key Volatile Organic Compound in Flavor, Fragrance, and

Beyond

Abstract
Octyl isobutyrate is a volatile organic compound (VOC) recognized for its characteristic fruity,

green, and slightly waxy aroma and taste.[1][2][3] This ester of octanol and isobutyric acid is a

significant component in the flavor and fragrance industries, valued for its application in

creating green apple, citrus, and other fruit-like notes in a variety of consumer products.[1][4] It

is also found naturally as a volatile component in several plants and fruits, including hops,

grapefruit juice, and babaco fruit.[2] This technical guide provides a detailed overview of the

chemical and physical properties, synthesis, analytical protocols, and the role of octyl
isobutyrate as a VOC, with a focus on its interaction with sensory signaling pathways. This

document is intended for researchers, scientists, and professionals in drug development and

related fields.

Chemical and Physical Properties
Octyl isobutyrate is a colorless to pale yellow liquid with the chemical formula C12H24O2.[1]

[4][5] A comprehensive summary of its key physical and chemical properties is presented in

Table 1.

Table 1: Physical and Chemical Properties of Octyl Isobutyrate
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Property Value Source(s)

IUPAC Name octyl 2-methylpropanoate [2]

Synonyms
n-Octyl isobutyrate, Caprylyl

isobutyrate
[2][6]

CAS Number 109-15-9 [1][2][4]

Molecular Formula C12H24O2 [1][2][4][6][7]

Molecular Weight 200.32 g/mol [4][6][7][8]

Appearance Colorless to pale yellow liquid [1][5][8]

Odor Profile
Fresh, green, fruity, waxy, with

citrus and apple notes
[1][3][4]

Taste Profile
Creamy, waxy, fruity, earthy,

fatty at 30 ppm
[3][8]

Boiling Point 245 °C (at 760 mmHg) [2][3][4]

Melting Point -56 °C (estimate) [4]

Density 0.856 g/mL at 25 °C [3]

Refractive Index 1.421 at 20 °C [3]

Vapor Pressure 0.061 mmHg at 25 °C [1]

Solubility
Insoluble in water; soluble in

alcohol and organic solvents
[4][5][8]

Flash Point 105 °C (closed cup) [4][5]

LogP (o/w) 4.7 (estimated) [1]

FEMA Number 2808 [5][6][8]

Synthesis of Octyl Isobutyrate
Octyl isobutyrate can be synthesized through several methods, with Fischer esterification and

enzymatic synthesis being the most common.
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Fischer Esterification
This classic method involves the acid-catalyzed reaction of n-octanol with isobutyric acid.
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Fischer Esterification of Octyl Isobutyrate.

Experimental Protocol: Fischer Esterification

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine equimolar amounts of n-octanol and isobutyric acid.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

(approximately 1-2% of the total reactant weight).

Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be

monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography

(GC).

Work-up: After the reaction is complete (typically several hours), cool the mixture to room

temperature. Dilute the mixture with an organic solvent like diethyl ether and wash

sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid

catalyst), and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude octyl isobutyrate can then be purified by

vacuum distillation.[6][9][10][11]
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Enzymatic Synthesis (Transesterification)
Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method

often employs transesterification, where an existing ester reacts with an alcohol to form a new

ester.

Experimental Protocol: Lipase-Catalyzed Transesterification

Reactants: Combine n-octanol and an acyl donor such as vinyl isobutyrate in a solvent-free

system or an organic solvent.

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase

B) to the mixture.[12][13][14]

Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with

agitation (e.g., orbital shaker).[13]

Monitoring: Monitor the formation of octyl isobutyrate using GC analysis of aliquots taken at

regular intervals.

Enzyme Removal and Product Isolation: Once equilibrium is reached, separate the

immobilized enzyme by filtration for potential reuse. The product can be isolated from the

reaction mixture, often by vacuum distillation.[13]

Analytical Methodologies
The analysis of octyl isobutyrate, as a volatile compound, is predominantly carried out using

gas chromatography coupled with mass spectrometry (GC-MS). Headspace sampling

techniques are particularly well-suited for its extraction from complex matrices.

Headspace Solid-Phase Microextraction (HS-SPME) GC-
MS
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of

volatile and semi-volatile compounds in various samples, including food, beverages, and

perfumes.[1][2][15][16][17][18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.mdpi.com/1422-0067/25/10/5084
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683480/
https://www.dl.begellhouse.com/journals/74e300906b6eb358,7b1828e4255b51e8,6d59380b5a18b228.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683480/
https://www.benchchem.com/product/b085545?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683480/
https://www.benchchem.com/product/b085545?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/ed076p245
https://www.scielo.br/j/jbchs/a/rVMTDMTM8Ck57wb5bVYxwhJ/?lang=en
https://www.researchgate.net/publication/11199588_Determination_of_esters_in_dry_and_sweet_white_wine_by_headspace_solid-phase_microextraction_and_gas_chromatography
https://www.mdpi.com/1420-3049/19/12/21291
https://pmc.ncbi.nlm.nih.gov/articles/PMC10989567/
https://www.mdpi.com/2223-7747/13/17/2367
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample in Vial
(e.g., Wine, Perfume)

Incubation
(Heating & Equilibration)

Headspace Extraction

SPME Fiber
(e.g., PDMS/DVB)

Thermal Desorption
in GC Injector GC-MS Analysis

Click to download full resolution via product page

HS-SPME-GC-MS Workflow for VOC Analysis.

Experimental Protocol: HS-SPME-GC-MS Analysis of Octyl Isobutyrate in Wine

Sample Preparation: Place a 5 mL aliquot of wine into a 20 mL headspace vial. Add 1 g of

NaCl to enhance the release of volatile compounds. Seal the vial with a PTFE/silicone

septum.[15]

Extraction: Equilibrate the sample at 40°C for 15 minutes. Expose a pre-conditioned SPME

fiber (e.g., 65 µm PDMS/DVB) to the headspace for 30 minutes with agitation.[19]

Desorption and GC-MS Analysis:

Injector: Desorb the fiber in the GC injector at 250°C for 5 minutes in splitless mode.[19]

Column: Use a capillary column suitable for volatile compound analysis (e.g., DB-WAX or

HP-INNOWax, 30 m x 0.25 mm x 0.25 µm).

Oven Program: Start at 40°C for 3 minutes, ramp to 230°C at 5°C/min, and hold for 10

minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-350.

Identification: Identify octyl isobutyrate by comparing its mass spectrum and retention index

with those of an authentic standard and library data (e.g., NIST).

Table 2: Kovats Retention Indices for Octyl Isobutyrate
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Stationary Phase Retention Index

Non-polar (e.g., DB-1, HP-5MS) 1329 - 1394

Polar (e.g., Supelcowax-10) 1543

Role as a Volatile Organic Compound (VOC)
Sensory Perception: Interaction with Olfactory and
Gustatory Pathways
As a VOC, the primary interaction of octyl isobutyrate with biological systems is through the

senses of smell and taste. These are mediated by G-protein coupled receptor (GPCR)

signaling pathways.

Olfactory Pathway:

When octyl isobutyrate is inhaled, it binds to olfactory receptors (ORs) in the olfactory

epithelium. This initiates a signal transduction cascade.[20] The binding of the odorant to the

OR activates an olfactory-specific G-protein (Gαolf), which in turn activates adenylyl cyclase.

[21][22] This leads to an increase in intracellular cyclic AMP (cAMP), which opens cyclic

nucleotide-gated ion channels, causing depolarization of the olfactory receptor neuron and the

transmission of a signal to the brain.[20][21][22]
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Olfactory Signal Transduction Pathway.

Gustatory Pathway:

The fruity and sweet taste of octyl isobutyrate is likely perceived through the sweet taste

receptor, a heterodimer of TAS1R2 and TAS1R3, which is also a GPCR.[23][24] The binding of

a sweet substance activates this receptor, leading to a downstream signaling cascade that

involves the activation of phospholipase Cβ2 (PLCβ2).[24] This results in the release of

intracellular calcium, which opens TRPM5 ion channels, leading to cell depolarization and the

release of ATP as a neurotransmitter to signal to the gustatory nerves.[23]
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Sweet Taste Signal Transduction Pathway.

Environmental Fate
As a VOC, octyl isobutyrate can be released into the atmosphere from its various applications

in consumer products. Environmental assessments have shown that octyl isobutyrate is not

considered to be Persistent, Bioaccumulative, and Toxic (PBT).[15][25] Its risk quotients, based

on current usage volumes, are less than 1.[25] The dominant atmospheric degradation process

for volatile esters is reaction with hydroxyl (OH) radicals during the daytime.[26] This

photochemical degradation leads to relatively short atmospheric lifetimes, typically on the order

of hours, suggesting that long-range atmospheric transport is unlikely.[26]
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Table 3: Environmental Fate Parameters (Estimated)

Parameter Value Source

Henry's Law Constant 2.25E-003 atm-m³/mole GWDG

Atmospheric Lifetime Short (hours) [26]

PBT Assessment Not PBT [15][25]

Safety and Toxicology
Octyl isobutyrate has been evaluated for safety in its use as a fragrance and flavor ingredient.

Toxicological data indicates a low order of acute toxicity.

Table 4: Toxicological Data

Endpoint Result Species Source

Acute Oral LD50 > 5 g/kg Rat [2]

Acute Dermal LD50 > 5 g/kg Rabbit [2]

Genotoxicity
Not expected to be

genotoxic

(Read-across from

hexyl isobutyrate)
[15][25][27]

Skin Sensitization

No Expected

Sensitization Induction

Level (NESIL) of 7000

µg/cm²

(Read-across from

hexyl 2-

methylbutyrate)

[25][27]

Phototoxicity

Not expected to be

phototoxic/photoallerg

enic

(Based on UV/Vis

spectra)
[25][27]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is

"no safety concern at current levels of intake when used as a flavouring agent".[2]

Applications
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The primary applications of octyl isobutyrate are in the flavor and fragrance industries.

Flavors: It is used to impart fruity and green apple notes to candies, beverages, syrups, and

a variety of other food products.[1][4]

Fragrances: It provides a fresh, green, and fruity top note in perfumes, colognes, detergents,

and room sprays.[1][4]

Conclusion
Octyl isobutyrate is a versatile volatile organic compound with significant applications in the

flavor and fragrance industries. Its well-characterized chemical and physical properties, along

with established methods for its synthesis and analysis, make it a valuable tool for product

formulators. Its interaction with olfactory and gustatory receptors is governed by GPCR

signaling pathways, a fundamental mechanism in chemosensory perception. From an

environmental and toxicological perspective, octyl isobutyrate is considered safe for its

intended uses at current consumption levels. This guide provides a foundational resource for

researchers and professionals working with this important flavor and fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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